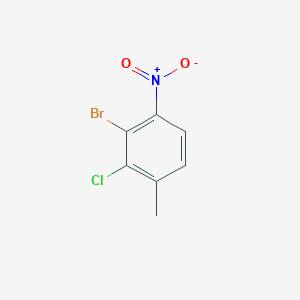

2-Bromo-3-chloro-4-methyl-1-nitrobenzene

説明

Significance of Halo- and Methyl-Substituted Nitroaromatics in Synthetic Chemistry

The incorporation of halogen and methyl substituents onto a nitroaromatic scaffold introduces a rich chemical diversity that is highly valued in synthetic chemistry. Halogens, such as bromine and chlorine, are key functional groups that can be readily transformed into other moieties through various cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. Furthermore, the electronic effects of halogens can modulate the reactivity of the aromatic ring, influencing the regioselectivity of subsequent reactions.

The methyl group, while seemingly simple, also plays a crucial role. It is an ortho-, para-directing group in electrophilic aromatic substitution reactions and can influence the steric environment around the reaction center. quora.com Moreover, the methyl group can be a site for further functionalization, for instance, through free-radical halogenation, thereby expanding the synthetic utility of the molecule. The combined presence of halo and methyl substituents on a nitrobenzene (B124822) ring creates a highly versatile platform for the synthesis of a broad spectrum of target molecules with potential applications in medicinal chemistry and materials science. dergipark.org.tr

Contextualization of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene within Advanced Aromatic Synthesis

This compound is a specific polysubstituted nitroaromatic compound that embodies the synthetic challenges and opportunities inherent in this class of molecules. Its structure, featuring a vicinal arrangement of bromo and chloro substituents, along with a methyl and a nitro group, presents a unique substitution pattern that requires careful strategic planning for its synthesis. The directing effects of the existing substituents must be meticulously considered to achieve the desired regiochemistry.

This particular compound can be viewed as a valuable intermediate in the synthesis of more complex, highly functionalized benzenoid systems. The bromine and chlorine atoms offer potential sites for selective cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amino group, which is a common precursor for the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and dyes. researchgate.net The methyl group can also be a handle for further transformations. Thus, this compound serves as a testament to the intricate art of multi-step aromatic synthesis.

Overview of Research Trajectories for Highly Functionalized Benzenoid Systems

The field of organic synthesis is continually striving for more efficient and selective methods to construct highly functionalized benzenoid systems. rsc.orgnih.gov Key research trajectories include the development of novel catalytic systems for C-H bond functionalization, which allows for the direct introduction of functional groups onto an aromatic ring without the need for pre-functionalized starting materials. Additionally, there is a strong focus on the development of sustainable synthetic methods that utilize environmentally benign reagents and solvents. nih.gov

The synthesis and application of complex polysubstituted aromatics are also driven by the demand for new materials with tailored electronic and optical properties, as well as the ongoing quest for new therapeutic agents. The intricate substitution patterns of molecules like this compound are often designed to interact with specific biological targets or to serve as building blocks for advanced materials. As our understanding of structure-property relationships deepens, the demand for novel and precisely substituted aromatic compounds is expected to grow, further fueling innovation in synthetic methodology.

Physicochemical Properties of this compound

The following table summarizes the key computed physicochemical properties of this compound. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClNO2 |

| Molecular Weight | 250.48 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 248.91922 g/mol |

| Monoisotopic Mass | 248.91922 g/mol |

| Topological Polar Surface Area | 45.8 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 185 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Detailed Research Findings: A Theoretical Synthetic Approach

A potential starting material for the synthesis is 4-chloro-3-methylaniline (B14550). The synthesis could proceed as follows:

Diazotization and Sandmeyer Reaction: The amino group of 4-chloro-3-methylaniline can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, such as hydrochloric acid. Subsequent treatment with a copper(I) bromide in a Sandmeyer reaction would replace the diazonium group with a bromine atom, yielding 1-bromo-4-chloro-2-methylbenzene.

Nitration: The final step would be the nitration of 1-bromo-4-chloro-2-methylbenzene. The directing effects of the substituents on this intermediate need to be considered. The methyl group is an activating, ortho-, para-director. The chloro and bromo groups are deactivating, yet also ortho-, para-directing. The position of nitration will be influenced by the interplay of these electronic and steric effects. The most likely position for the incoming nitro group would be directed by the activating methyl group to the available ortho and para positions. Given the substitution pattern of the target molecule, nitration would be desired at the position para to the methyl group.

It is important to note that this proposed synthesis is theoretical and would require experimental validation to determine the optimal reaction conditions and to characterize the regioselectivity of the nitration step.

Structure

3D Structure

特性

CAS番号 |

919522-58-0 |

|---|---|

分子式 |

C7H5BrClNO2 |

分子量 |

250.48 g/mol |

IUPAC名 |

3-bromo-2-chloro-1-methyl-4-nitrobenzene |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,1H3 |

InChIキー |

UCORFPLFGUQUJD-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)Cl |

製品の起源 |

United States |

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Chloro 4 Methyl 1 Nitrobenzene

Electrophilic Aromatic Substitution Reactions of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene

Electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on the electron-rich π-system of the benzene (B151609) ring. chemguide.co.uk The substituents already present on the ring profoundly affect both the rate of reaction and the position of the incoming electrophile. libretexts.org

Influence of Nitro, Bromo, Chloro, and Methyl Substituents on Incoming Electrophiles

The benzene ring of this compound has two unsubstituted positions available for electrophilic attack: C5 and C6. The directing effects of the existing substituents determine the favorability of substitution at these sites. These effects are a combination of induction (electron donation or withdrawal through sigma bonds) and resonance (electron donation or withdrawal through the π-system). libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, acting through both inductive and resonance effects. It makes the aromatic ring significantly less reactive towards electrophiles and is a meta-director. quora.com In this molecule, the nitro group at C1 directs incoming electrophiles to the C3 and C5 positions.

Methyl Group (-CH₃): The methyl group is an activating group, donating electron density to the ring primarily through an inductive effect (hyperconjugation). It is an ortho-, para-director. chemguide.co.uk The methyl group at C4 directs incoming electrophiles to the C2 and C6 positions.

To predict the site of substitution, we can analyze the directing effects on the available C5 and C6 positions:

Attack at C5: This position is meta to the nitro group (favorable), ortho to the chloro group (favorable), meta to the bromo group (unfavorable), and meta to the methyl group (unfavorable).

Attack at C6: This position is ortho to the nitro group (unfavorable), para to the chloro group (favorable), meta to the bromo group (unfavorable), and ortho to the methyl group (favorable).

Considering these factors, the C6 position is activated by the methyl group and the para-directing chloro group, but strongly deactivated by the ortho-nitro group. The C5 position is favored by the meta-directing nitro group and the ortho-directing chloro group. Given the powerful deactivating effect of a nitro group at the ortho position, attack at C5 is predicted to be the more likely, albeit slow, pathway. Steric hindrance at C6, which is flanked by the C5-H and the methyl group at C4, is less significant than the electronic deactivation.

| Substituent | Position | Electronic Effect | Directing Influence | Effect on C5 | Effect on C6 |

|---|---|---|---|---|---|

| -NO₂ | C1 | Strongly Deactivating | Meta | ✅ Favorable | ❌ Unfavorable |

| -Br | C2 | Deactivating | Ortho, Para | ❌ Unfavorable (Meta) | ✅ Favorable (Para) |

| -Cl | C3 | Deactivating | Ortho, Para | ✅ Favorable (Ortho) | ❌ Unfavorable (Meta) |

| -CH₃ | C4 | Activating | Ortho, Para | ❌ Unfavorable (Meta) | ✅ Favorable (Ortho) |

Nucleophilic Substitution Reactions Involving Halogen and Nitro Groups in this compound

While typically resistant to nucleophiles, aromatic rings can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-poor and possess a good leaving group. wikipedia.org The presence of strongly electron-withdrawing groups, such as nitro groups, is crucial for activating the ring to this type of reaction. byjus.com

Mechanistic Investigations of SNAr Reactions with Diverse Nucleophiles

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. nih.gov In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this reaction to occur, the electron-withdrawing activating group must be positioned ortho or para to the leaving group. This geometry allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, significantly stabilizing the intermediate. libretexts.org

In this compound, the nitro group at C1 is ortho to the bromo group at C2, but meta to the chloro group at C3. Consequently, the bromine atom at the C2 position is strongly activated for SNAr, while the chlorine atom at C3 is not. Attack by a nucleophile (Nu⁻) would selectively occur at C2, leading to the displacement of the bromide ion. The intermediate would be stabilized by resonance delocalization of the negative charge onto the nitro group.

Reduction Chemistry of the Nitro Group in this compound

The nitro group is readily reduced to a primary amine (-NH₂), a transformation of immense synthetic importance. This conversion provides access to anilines, which are versatile precursors for dyes, pharmaceuticals, and other fine chemicals.

Catalytic Hydrogenation to Amino-Substituted Derivatives

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro compounds. researchgate.net The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. For halogenated nitroaromatics, the primary challenge is achieving chemoselectivity: the reduction of the nitro group without the simultaneous reductive cleavage of the carbon-halogen bonds (hydrodehalogenation). acs.org

The choice of catalyst and reaction conditions is critical to prevent the loss of the bromo and chloro substituents.

Catalysts: Platinum- and palladium-based catalysts (e.g., Pd/C, Pt/C) are highly active for nitro group reduction. However, they can also promote hydrodehalogenation. researchgate.net Gold-based catalysts have shown high selectivity for the hydrogenation of the nitro group while leaving C-Cl bonds intact. hw.ac.uk Modifying standard catalysts, for instance with vanadium species, can also suppress dehalogenation and improve selectivity. ccspublishing.org.cn

Reaction Conditions: Lower temperatures and hydrogen pressures are generally favored to minimize side reactions. The choice of solvent and the presence of additives can also significantly influence the selectivity of the transformation. researchgate.net

Successful catalytic hydrogenation of this compound would yield 2-bromo-3-chloro-4-methylaniline (B1624699). Careful optimization would be required to maximize the yield of this desired product while minimizing the formation of dehalogenated anilines.

| Catalyst System | Typical Conditions | Selectivity for Halogenated Anilines | Reference |

|---|---|---|---|

| Pd/C | H₂, various solvents (e.g., EtOH, THF) | Variable; can cause dehalogenation, especially for C-Br and C-I. | researchgate.net |

| Pt-V/C | H₂, various solvents | High selectivity; Vanadium helps suppress dehalogenation. | ccspublishing.org.cn |

| Au/Al₂O₃ | H₂, Gas or liquid phase | Excellent selectivity, particularly for preserving C-Cl bonds. | hw.ac.uk |

| Raney Nickel | H₂, various solvents | Often used, but selectivity can be an issue depending on substrate. | ingentaconnect.com |

Chemoselective Reduction Methodologies

The selective reduction of the nitro group in a polyfunctional molecule like this compound to the corresponding aniline (B41778), 2-bromo-3-chloro-4-methylaniline, is a critical transformation in synthetic chemistry. The challenge lies in achieving this reduction without affecting the halogen substituents (reductive dehalogenation).

Several methodologies are established for the chemoselective reduction of aromatic nitro groups in the presence of halogens. nih.gov Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acidic medium (e.g., acetic acid or ammonium (B1175870) chloride), or catalytic hydrogenation with specific catalysts are commonly employed. quora.com For instance, catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst can be effective. nih.gov The choice of reagent and conditions is paramount to prevent the undesired cleavage of the carbon-bromine and carbon-chlorine bonds. The relative reactivity of these bonds to reductive conditions would need to be experimentally determined for this specific substrate.

Table 1: Potential Reagents for Chemoselective Nitro Group Reduction

| Reagent System | Typical Conditions | Potential Product |

|---|---|---|

| Fe / NH₄Cl | Aqueous Ethanol, Reflux | 2-Bromo-3-chloro-4-methylaniline |

| SnCl₂ · 2H₂O | Ethanol, Reflux | 2-Bromo-3-chloro-4-methylaniline |

| H₂ (g), Pd/C | Methanol, Room Temp. | 2-Bromo-3-chloro-4-methylaniline |

Oxidation Reactions Targeting the Methyl Group of this compound

The oxidation of the methyl group to a carboxylic acid would yield 2-bromo-3-chloro-4-nitrobenzoic acid . This transformation typically requires strong oxidizing agents. Common reagents for converting an aryl methyl group to a carboxylic acid include potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions followed by an acidic workup, or chromic acid (H₂CrO₄) generated in situ from sodium dichromate and sulfuric acid. quora.com

A significant consideration for this substrate is the stability of the aromatic ring, which is substituted with both electron-withdrawing (nitro, chloro) and weakly deactivating (bromo) groups. These substituents deactivate the ring, making the methyl group less susceptible to oxidation compared to more electron-rich systems. Therefore, harsh reaction conditions, such as elevated temperatures, would likely be necessary. The specific conditions would need to be optimized to achieve complete oxidation of the methyl group without promoting side reactions like decarboxylation or degradation of the aromatic ring.

Table 2: Potential Reagents for Methyl Group Oxidation

| Oxidizing Agent | Typical Conditions | Potential Product |

|---|---|---|

| KMnO₄ | Aqueous NaOH/Pyridine, Heat; then H₃O⁺ | 2-Bromo-3-chloro-4-nitrobenzoic acid |

Cross-Coupling Reactions Utilizing the Halogen Functionalities of this compound

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring offers the potential for selective or sequential cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This reactivity difference could allow for selective functionalization at the C-Br position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an aryl halide. nobelprize.org It is plausible that this compound could react selectively at the C-Br bond with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄). researchgate.netresearchgate.net Coupling at the C-Cl bond would require more forcing conditions or specialized catalyst systems.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction would be expected to occur preferentially at the more reactive C-Br bond, allowing for the introduction of a vinyl group.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, the Sonogashira coupling would likely proceed at the C-Br position under standard conditions to yield an alkynyl-substituted derivative. nih.govresearchgate.net

Table 3: Predicted Site Selectivity in Palladium-Catalyzed Cross-Coupling

| Reaction | Coupling Partner | Predicted Primary Site of Reaction |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-Br |

| Heck | Alkene (e.g., Styrene) | C-Br |

Copper-mediated reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom or carbon-carbon bonds. acs.org These reactions often require higher temperatures than their palladium-catalyzed counterparts. They can be used to couple aryl halides with alcohols, amines, or other nucleophiles. Given the presence of two halogen atoms, a complex mixture of products could arise unless significant reactivity differences between the C-Br and C-Cl bonds are exploited. The electron-withdrawing nitro group would activate both halogens toward nucleophilic aromatic substitution, which could compete with or be a part of the mechanism in copper-mediated pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Chloro 4 Methyl 1 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H and ¹³C NMR spectroscopy would provide the foundational data for its structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro substituents. The methyl group would appear as a singlet in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment (1H, 1H, and 3H).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a unique signal for each of the seven carbon atoms in the molecule, as they are all in chemically distinct environments. The chemical shifts would be highly informative:

The carbon bearing the nitro group would be significantly downfield.

The carbons bonded to the bromine and chlorine atoms would also exhibit downfield shifts, with the extent of the shift influenced by the specific halogen.

The quaternary carbons (C1, C2, C3, C4) would be distinguishable from the protonated aromatic carbons.

The methyl carbon would appear at the most upfield position.

A hypothetical data table for these spectra is presented below based on predicted chemical shift ranges.

Interactive Table 1: Predicted NMR Spectral Data This table is predictive and not based on experimental results.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Ar-H (Position 5) | 7.5 - 8.0 | Doublet (d) | Influenced by adjacent Br and NO₂ groups. |

| Ar-H (Position 6) | 7.2 - 7.7 | Doublet (d) | Coupled to H at position 5. |

| CH₃ | 2.3 - 2.6 | Singlet (s) | Typical range for an aryl methyl group. |

| ¹³C NMR | |||

| C1-NO₂ | 145 - 155 | Singlet | Quaternary carbon attached to nitro group. |

| C2-Br | 120 - 130 | Singlet | Quaternary carbon attached to bromine. |

| C3-Cl | 130 - 140 | Singlet | Quaternary carbon attached to chlorine. |

| C4-CH₃ | 135 - 145 | Singlet | Quaternary carbon attached to methyl group. |

| C5 | 125 - 135 | Singlet | Aromatic CH. |

| C6 | 120 - 130 | Singlet | Aromatic CH. |

To unambiguously assign the ¹H and ¹³C signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the two aromatic doublets would confirm their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY experiment could show a correlation between the methyl protons and the proton at position 5, providing definitive proof of their spatial closeness and confirming the regiochemistry of the substituents.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy of this compound

The spectra for this compound would be expected to display several characteristic absorption bands.

Nitro Group (NO₂) Vibrations: Strong and distinct bands corresponding to the asymmetric and symmetric stretching of the N-O bonds would be prominent, typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-X (Halogen) Vibrations: The C-Cl and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Methyl Group (CH₃) Vibrations: C-H stretching and bending vibrations for the methyl group would also be present.

Interactive Table 2: Predicted Vibrational Modes This table is predictive and not based on experimental results.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

| C-Br | Stretch | 500 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound, HRMS would provide an exact mass, confirming its molecular formula, C₇H₅BrClNO₂. The presence of bromine and chlorine would result in a characteristic isotopic pattern in the mass spectrum, which would further corroborate the elemental composition. Analysis of the fragmentation patterns could also provide structural information, for example, by showing the loss of the nitro group (NO₂) or the halogen atoms.

X-ray Crystallography for Single-Crystal Structural Determination of this compound and its Crystalline Derivatives

Should this compound be a crystalline solid, single-crystal X-ray diffraction would offer the most definitive structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the substitution pattern on the benzene ring and provide insight into the crystal packing forces. To date, no such crystallographic data has been deposited in public databases.

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Chloro 4 Methyl 1 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 2-Bromo-3-chloro-4-methyl-1-nitrobenzene, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also provide insights into the molecule's total energy, heat of formation, and vibrational frequencies. Studies on related substituted nitrobenzenes have successfully used DFT to understand how different substituent groups influence the electronic properties and decomposition pathways of the molecule. nih.govacs.org

Table 1: Hypothetical Data Table of DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-Cl | Data not available | ||

| C-N | Data not available | ||

| N-O | Data not available | ||

| C-C (aromatic) | Data not available | ||

| C-C (methyl) | Data not available | ||

| C-C-Br | Data not available | ||

| C-C-Cl | Data not available | ||

| C-C-N | Data not available | ||

| O-N-O | Data not available | ||

| Br-C-C-Cl | |||

| Cl-C-C-N |

This table is for illustrative purposes only. The values are not based on actual research findings.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. For this compound, FMO analysis would identify the most likely sites for electrophilic and nucleophilic attack. Similar analyses on other nitroaromatic compounds have been used to understand their reactivity and design novel materials.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. An MEP analysis of this compound would reveal the influence of the bromo, chloro, methyl, and nitro substituents on the electrostatic potential of the benzene (B151609) ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It can quantify the delocalization of electron density, which is crucial for understanding intramolecular charge transfer and the stability of the molecule. For this compound, NBO analysis would elucidate the nature of the various chemical bonds (e.g., C-Br, C-Cl, C-N) and the extent of electron delocalization from the substituents into the aromatic ring.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of the methyl and nitro groups, this compound can exist in different conformations arising from the rotation around the C-C and C-N bonds. Conformational analysis and the mapping of the potential energy surface would identify the most stable conformer(s) and the energy barriers for rotation between them. This information is essential for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, computational studies could explore its potential reaction pathways, such as electrophilic or nucleophilic aromatic substitution. Theoretical investigations into the decomposition of substituted nitrobenzenes have provided valuable insights into their stability and reaction kinetics. acs.org

Applications of 2 Bromo 3 Chloro 4 Methyl 1 Nitrobenzene in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate for Diversely Functionalized Aromatic Systems

The inherent reactivity of 2-bromo-3-chloro-4-methyl-1-nitrobenzene makes it a valuable intermediate for the synthesis of a wide array of diversely functionalized aromatic systems. The presence of bromo, chloro, and nitro groups, each with distinct electronic properties and reactivity patterns, allows for a stepwise and regioselective introduction of new functionalities.

The nitro group can be readily reduced to an amine, which then can be converted into a diazonium salt. This diazonium intermediate is exceptionally versatile and can be transformed into a variety of other functional groups, including hydroxyl, cyano, and additional halides, or it can be used in coupling reactions. The bromo and chloro substituents offer opportunities for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective couplings under specific catalytic conditions.

Table 1: Potential Sequential Functionalization of this compound

| Step | Reagents and Conditions | Resulting Functional Group |

| 1 | Fe, HCl or SnCl2, HCl | Reduction of nitro to amino |

| 2 | NaNO2, H2SO4, 0-5 °C | Formation of diazonium salt |

| 3a | CuCN | Introduction of a cyano group |

| 3b | H2O, heat | Introduction of a hydroxyl group |

| 3c | HBF4, heat | Introduction of a fluoro group |

Synthesis of Novel Nitrogen-Containing Heterocycles from this compound Derivatives

Derivatives of this compound are logical precursors for the synthesis of novel nitrogen-containing heterocycles. Following the reduction of the nitro group to an amine, the resulting 2-bromo-3-chloro-4-methylaniline (B1624699) can serve as a key building block.

For instance, the amino group can undergo condensation reactions with dicarbonyl compounds to form pyrroles or with other bifunctional reagents to construct various heterocyclic rings. Furthermore, the presence of the ortho-disposed bromo and chloro groups relative to the eventual amino group could facilitate intramolecular cyclization reactions to form fused heterocyclic systems, such as benzimidazoles or quinolines, after appropriate manipulation of the halogen atoms.

Integration into Multi-Component Reaction Sequences for Rapid Molecular Complexity Generation

The diverse functionalities of this compound make it an ideal candidate for integration into multi-component reaction (MCR) sequences. MCRs are powerful tools in synthetic chemistry that allow for the formation of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste.

A plausible MCR strategy could involve the initial transformation of the nitro group into an amine. The resulting aniline (B41778) derivative could then participate in well-known MCRs such as the Ugi or Passerini reactions. For example, the aniline derivative could be combined with an aldehyde, a carboxylic acid, and an isocyanide in an Ugi reaction to rapidly generate a complex α-acylamino amide scaffold, which retains the bromo and chloro substituents for further diversification.

Precursor in the Development of Advanced Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The C-Br and C-Cl bonds in this compound are prime sites for advanced carbon-carbon and carbon-heteroatom bond formation reactions, particularly those catalyzed by transition metals like palladium. The differing bond strengths of C-Br and C-Cl (C-Br is generally more reactive in oxidative addition to Pd(0)) can be exploited for selective cross-coupling.

For example, a Suzuki coupling could be performed selectively at the C-Br position by using appropriate catalytic systems and reaction conditions, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This stepwise approach allows for the controlled and directional construction of complex biaryl or substituted aromatic structures.

Table 2: Illustrative Selective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base | Bromo-chloro-methyl-biaryl |

| Buchwald-Hartwig Amination | A secondary amine | Pd2(dba)3, ligand, base | Amino-bromo-chloro-methyl-benzene derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, base | Alkynyl-bromo-chloro-methyl-benzene |

Utility in the Construction of Bridged and Polycyclic Organic Scaffolds

The rigid structure and multiple reactive sites of this compound and its derivatives provide a foundation for the construction of complex bridged and polycyclic organic scaffolds. Through a series of intramolecular reactions, it is conceivable to form new rings fused to the original benzene (B151609) core.

A potential synthetic route could involve the initial functionalization of the methyl group, for example, through radical bromination, followed by an intramolecular cyclization with a nucleophile introduced at one of the halogen positions. Another approach could be a double cross-coupling reaction where a di-functional coupling partner connects two positions on the aromatic ring, leading to the formation of a new bridged system. While specific examples for this particular molecule are scarce, the principles of intramolecular bond formation are well-established and applicable.

Derivatization Strategies and Functional Group Transformations of 2 Bromo 3 Chloro 4 Methyl 1 Nitrobenzene

Selective Replacement and Interconversion of Halogen Atoms

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 2-bromo-3-chloro-4-methyl-1-nitrobenzene is the cornerstone for its selective functionalization. In general, the C-Br bond is more reactive than the C-Cl bond in many catalytic and nucleophilic substitution reactions. This reactivity difference allows for the selective replacement of the bromine atom while leaving the chlorine atom intact, or vice-versa under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the selective functionalization of aryl halides. The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl > F. epa.gov This trend suggests that the C-Br bond in this compound would preferentially undergo oxidative addition to a palladium(0) catalyst over the C-Cl bond.

For instance, in a Suzuki-Miyaura coupling , reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base would likely lead to the selective substitution of the bromine atom. The choice of ligand can further fine-tune the selectivity. For dihalogenated arenes, the site-selectivity of the coupling can be influenced by the electronic effects of the substituents on the ring. epa.gov The electron-withdrawing nitro group in the target molecule is expected to activate both halogen positions towards nucleophilic attack, but the inherent higher reactivity of the C-Br bond in palladium catalysis would likely dominate.

Similarly, in a Buchwald-Hartwig amination , the selective formation of a C-N bond at the position of the bromine atom can be achieved. Studies on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) have shown that careful optimization of reaction conditions, including the choice of palladium precursor, ligand, and base, can lead to the exclusive amination of the aryl bromide in the presence of an activated heteroaryl chloride. nih.gov This provides a strong precedent for the selective amination of the C-Br bond in this compound.

Nucleophilic Aromatic Substitution (SNA_r):

In nucleophilic aromatic substitution (SNA_r) reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I, which is opposite to that in many palladium-catalyzed reactions. organic-chemistry.org However, the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by strong electron-withdrawing groups like the nitro group. organic-chemistry.orgacs.org The nitro group at position 1 activates the halogen atoms at positions 2 and 3. Theoretical studies have shown that in nucleophilic aromatic substitution of halonitroarenes, the addition of a nucleophile can occur at positions occupied by either hydrogen or a halogen. acs.org The relative reactivity of the C-Br and C-Cl bonds in SNA_r reactions on this specific substrate would depend on the nature of the nucleophile and the reaction conditions. It is plausible that with certain nucleophiles, the chlorine atom could be substituted preferentially, or that a mixture of products could be obtained.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₃PO₄), Toluene (B28343), Heat | 2-(Aryl)-3-chloro-4-methyl-1-nitrobenzene |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, Heat | N-(Aryl/alkyl)-3-chloro-4-methyl-1-nitroaniline derivative |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), THF, Heat | 2-(Alkynyl)-3-chloro-4-methyl-1-nitrobenzene |

| Nucleophilic Aromatic Substitution | NaOMe, MeOH, Heat | 2-Methoxy-3-chloro-4-methyl-1-nitrobenzene or 3-Methoxy-2-bromo-4-methyl-1-nitrobenzene |

Chemical Modifications and Derivatizations of the Methyl Group

The methyl group at position 4 of the benzene (B151609) ring is susceptible to oxidation and halogenation, providing pathways to a range of derivatives.

Oxidation:

The methyl group of nitrotoluenes can be oxidized to a carboxyl group under various conditions. For example, liquid-phase oxidation of o-nitrotoluene with nitric acid has been shown to yield o-nitrobenzoic acid. epa.gov The oxidation of p-nitrotoluene can lead to 4-nitrobenzoic acid, 4-nitrobenzaldehyde, or 4,4'-dinitrobibenzyl depending on the reaction conditions. wikipedia.org Electrochemical oxidation using an electro-generated superoxide (B77818) ion has also been reported for the conversion of o- and p-nitrotoluenes to their corresponding carboxylic acids. oup.com Therefore, the methyl group of this compound can likely be oxidized to a carboxylic acid, yielding 2-bromo-3-chloro-1-nitrobenzene-4-carboxylic acid. This transformation introduces a new functional group that can be further derivatized.

Halogenation:

The methyl group can undergo free-radical halogenation at the benzylic position. For instance, the chlorination or bromination of toluene in the presence of a radical initiator like peroxides leads to the formation of benzyl (B1604629) halides. libretexts.orglibretexts.org This reaction is selective for the benzylic position over the aromatic ring hydrogens. libretexts.org Thus, treatment of this compound with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide would be expected to yield 2-bromo-3-chloro-4-(bromomethyl)-1-nitrobenzene. This benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | KMnO₄, H₂SO₄, Heat | 2-Bromo-3-chloro-1-nitrobenzene-4-carboxylic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, Heat | 2-Bromo-3-chloro-4-(bromomethyl)-1-nitrobenzene |

Transformations of the Nitro Group to Other Nitrogen-Containing Functionalities

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, significantly expanding the synthetic possibilities.

Reduction to an Amine:

The most common transformation of the nitro group is its reduction to an amine. A wide range of reducing agents can be employed for this purpose, and the choice of reagent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups like the halogens. Catalytic hydrogenation using catalysts like Pd/C or Raney nickel is effective but may also lead to dehalogenation. commonorganicchemistry.com Milder reducing agents like iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), tin(II) chloride (SnCl₂), or sodium hydrosulfite (Na₂S₂O₄) are often preferred for the selective reduction of the nitro group in the presence of halogens. commonorganicchemistry.comyoutube.comscispace.com The resulting aniline (B41778), 2-bromo-3-chloro-4-methylaniline (B1624699), is a key intermediate for numerous subsequent reactions, including diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents.

Conversion to Azides, Nitriles, and Oximes:

The nitro group can also be directly converted to other nitrogen-containing functional groups without going through the amine.

Azides: Aryl azides can be synthesized in one pot from nitroarenes using reagents like sodium azide (B81097) in the presence of a reducing agent such as zinc powder. researchgate.net

Nitriles: While less common, methods for the direct conversion of nitroarenes to nitriles exist. One approach involves the reaction with diethyl cyanophosphonate.

Oximes: The reduction of nitro compounds to oximes can be achieved using specific reducing agents like tin(II) chloride or chromium(II) chloride under controlled conditions. wikipedia.org Alternatively, certain photochemical methods using photoexcited nitroarenes have been developed for the conversion of methoximes to ketones, and related chemistry might be adaptable for nitro group transformations. rsc.org

| Transformation | Reagents and Conditions | Expected Product |

| Reduction to Amine | Fe, NH₄Cl, EtOH/H₂O, Heat | 2-Bromo-3-chloro-4-methylaniline |

| Conversion to Azide | NaN₃, Zn, MeOH, Heat | 1-Azido-2-bromo-3-chloro-4-methylbenzene |

| Reduction to Oxime | SnCl₂, HCl | 2-Bromo-3-chloro-4-methylnitrosobenzene oxime |

Regioselective Functionalization and Late-Stage Diversification Approaches

The concept of late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis, which is highly valuable for creating molecular diversity and for the rapid generation of analogues of a lead compound. mpg.dewikipedia.org The polysubstituted nature of this compound makes it an ideal substrate for LSF strategies.

By carefully choosing reaction conditions, it is possible to selectively functionalize one position of the molecule while leaving the others untouched. For example, as discussed in section 7.1, the selective palladium-catalyzed coupling at the C-Br bond is a form of regioselective functionalization.

Further diversification can be achieved by sequential reactions. For instance, after a selective Suzuki coupling at the C-Br position, the remaining C-Cl bond could be targeted for a different cross-coupling reaction under more forcing conditions or with a catalyst system known to activate aryl chlorides. Alternatively, the nitro group could be reduced to an amine, which could then be used to direct further electrophilic aromatic substitution or undergo a variety of C-N bond-forming reactions.

The methyl group also offers opportunities for late-stage diversification. After conversion to a benzylic halide, a wide range of nucleophiles can be introduced at this position.

The combination of these selective transformations allows for a combinatorial-like approach to generate a library of diverse molecules from a single starting material, which is a powerful strategy in medicinal chemistry and materials science. nih.gov

| Strategy | Description | Example Reaction Sequence |

| Sequential Cross-Coupling | Selective functionalization of the C-Br bond followed by functionalization of the C-Cl bond. | 1. Suzuki coupling at C-Br. 2. Buchwald-Hartwig amination at C-Cl. |

| Orthogonal Functional Group Transformation | Independent modification of the different functional groups. | 1. Reduction of the nitro group. 2. Oxidation of the methyl group. |

| Late-Stage C-H Functionalization | Direct functionalization of the aromatic C-H bonds, although challenging due to the substitution pattern. | Directed C-H activation using a suitable directing group temporarily installed on the molecule. |

Mechanistic Investigations of Key Reactions Involving 2 Bromo 3 Chloro 4 Methyl 1 Nitrobenzene

Kinetic and Thermodynamic Analysis of Reaction Pathways

The kinetics of SNAr reactions involving 2-Bromo-3-chloro-4-methyl-1-nitrobenzene are expected to follow a second-order rate law, being first order in both the aryl halide and the nucleophile. The rate of reaction is highly dependent on the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the aromatic ring.

The nitro group, being a powerful electron-withdrawing group, significantly accelerates the reaction by stabilizing the negatively charged intermediate. libretexts.orgmasterorganicchemistry.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance delocalization of the negative charge onto the nitro group. libretexts.orgmasterorganicchemistry.com In this compound, the nitro group is para to the bromo substituent and meta to the chloro substituent. Consequently, nucleophilic attack is anticipated to occur preferentially at the carbon bearing the bromine atom.

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com However, in some cases, the departure of the leaving group can be partially rate-determining.

A hypothetical reaction coordinate diagram for the SNAr reaction of this compound with a nucleophile (Nu⁻) would show two transition states and one intermediate (the Meisenheimer complex). The first transition state corresponds to the nucleophilic attack, and the second to the expulsion of the leaving group. The relative heights of these barriers determine the rate-determining step.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Piperidine in Methanol at 25°C (Illustrative)

| Reactant Concentration (mol/L) | Nucleophile Concentration (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 0.05 | 0.1 | 5.0 x 10⁻⁵ |

| 0.10 | 0.1 | 1.0 x 10⁻⁴ |

| 0.05 | 0.2 | 1.0 x 10⁻⁴ |

This data is illustrative and intended to demonstrate the expected second-order kinetics.

Identification and Characterization of Reaction Intermediates

The key intermediate in the SNAr reactions of this compound is the Meisenheimer complex. wikipedia.orgchemeurope.com This intermediate is a resonance-stabilized, negatively charged species formed by the addition of the nucleophile to the aromatic ring. libretexts.org For the title compound, nucleophilic attack at the carbon bearing the bromine atom would lead to a Meisenheimer complex where the negative charge is delocalized over the aromatic ring and the nitro group.

The structure of this intermediate would be non-aromatic, with the carbon atom at the site of substitution being sp³-hybridized. libretexts.org The stability of this complex is enhanced by the electron-withdrawing effects of the nitro and chloro substituents. The methyl group, being an electron-donating group, would have a slight destabilizing effect on the intermediate.

Stable Meisenheimer complexes of related nitroaromatic compounds have been isolated and characterized using various spectroscopic techniques, including NMR and UV-Vis spectroscopy. wikipedia.orgchemeurope.com For the Meisenheimer complex derived from this compound, ¹H and ¹³C NMR spectroscopy would show characteristic upfield shifts for the ring protons and carbons, respectively, due to the increased electron density. The sp³-hybridized carbon would exhibit a distinct signal in the aliphatic region of the ¹³C NMR spectrum. UV-Vis spectroscopy would reveal a significant red shift in the absorption maximum compared to the starting material, which is a hallmark of Meisenheimer complex formation. nih.gov

Table 2: Predicted Spectroscopic Data for the Meisenheimer Complex of this compound with Methoxide

| Spectroscopic Technique | Predicted Observation |

| ¹H NMR | Upfield shift of aromatic protons compared to the starting material. |

| ¹³C NMR | Appearance of a signal for an sp³-hybridized carbon. Upfield shift of other ring carbons. |

| UV-Vis | Strong absorption band at a longer wavelength (e.g., 450-550 nm). |

This data is predictive and based on known trends for similar Meisenheimer complexes.

Isotope Labeling Studies for Mechanistic Elucidation

Isotope labeling studies are a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. In the context of SNAr reactions of this compound, several types of isotope labeling experiments could provide valuable mechanistic information.

A primary kinetic isotope effect (KIE) could be investigated by replacing one of the atoms involved in bond breaking or bond formation in the rate-determining step with a heavier isotope. For instance, if the C-Br bond cleavage is part of the rate-determining step, a ¹³C KIE at the carbon atom bearing the bromine would be expected to be greater than unity. nih.govwikipedia.org Conversely, if the nucleophilic attack is the sole rate-determining step, the KIE for the leaving group would be close to unity.

Secondary KIEs can also provide insight. For example, substituting the hydrogen atoms of the nucleophile with deuterium (B1214612) could reveal information about the transition state structure. rsc.org The magnitude of the solvent isotope effect, determined by running the reaction in a deuterated solvent (e.g., CH₃OD instead of CH₃OH), can indicate the extent of proton transfer in the transition state.

Furthermore, labeling the leaving group (e.g., using a specific isotope of bromine) and analyzing its distribution in the products can confirm the substitution pattern and rule out alternative mechanisms.

Table 3: Potential Isotope Labeling Studies and Their Mechanistic Implications

| Isotope Labeling Experiment | Mechanistic Question Addressed |

| ¹³C labeling at C-2 (the carbon attached to Bromine) | Is C-Br bond breaking part of the rate-determining step? |

| Deuterium labeling of the nucleophile | What is the nature of the transition state for nucleophilic attack? |

| Using a deuterated solvent | Is there proton transfer involved in the rate-determining step? |

Correlation of Experimental Observations with Computational Mechanistic Models

Computational chemistry, particularly density functional theory (DFT), offers a powerful means to model the reaction pathways of SNAr reactions and to correlate theoretical predictions with experimental observations. acs.orgresearchgate.net For this compound, computational models can be used to:

Calculate the energies of reactants, transition states, and intermediates: This allows for the construction of a detailed potential energy surface for the reaction, providing theoretical estimates of activation energies and reaction enthalpies.

Determine the geometries of transition states and intermediates: This provides a three-dimensional picture of the species involved in the reaction, which can help in understanding steric and electronic effects.

Predict spectroscopic properties: Calculated NMR chemical shifts and UV-Vis absorption spectra for proposed intermediates can be compared with experimental data to confirm their identity.

Evaluate the influence of substituents: The effect of the bromo, chloro, methyl, and nitro groups on the stability of the Meisenheimer complex and the height of the activation barriers can be systematically investigated. Computational studies on related halonitrobenzenes have shown that the presence of nitro groups significantly lowers the activation barrier for nucleophilic attack. acs.org

By comparing the results of computational models with experimental data from kinetic studies, intermediate characterization, and isotope labeling experiments, a comprehensive and well-supported mechanistic picture for the reactions of this compound can be developed.

Table 4: Illustrative Comparison of Experimental and Computational Data

| Parameter | Experimental Observation (Hypothetical) | Computational Prediction (Illustrative) |

| Activation Energy (kcal/mol) | 15.2 | 14.8 |

| Reaction Enthalpy (kcal/mol) | -10.5 | -11.2 |

| ¹³C NMR shift of sp³ carbon in intermediate (ppm) | ~110 | ~112 |

This data is for illustrative purposes to show how experimental and computational results can be correlated.

Future Research Directions and Unexplored Reactivity of 2 Bromo 3 Chloro 4 Methyl 1 Nitrobenzene

Development of Green Chemistry Approaches for its Synthesis and Transformations

The traditional synthesis of polysubstituted nitroaromatics often involves multi-step procedures employing harsh reagents and generating significant waste. nih.govnih.gov Future research should prioritize the development of more sustainable and environmentally benign methods for the synthesis and subsequent transformations of 2-bromo-3-chloro-4-methyl-1-nitrobenzene.

Potential Green Synthesis Routes:

| Starting Material | Proposed Green Reagents/Conditions | Advantages |

| 3-Chloro-4-methylaniline | In situ diazotization followed by Sandmeyer-type bromination using greener solvents (e.g., ionic liquids, deep eutectic solvents) and catalysts. | Avoids isolation of diazonium salts, potentially reducing hazards and waste. |

| 1-Chloro-2-methyl-4-nitrobenzene | Direct C-H activation/bromination using mild, recyclable catalysts (e.g., supported metal nanoparticles). | High atom economy, avoids stoichiometric use of hazardous brominating agents. |

| Toluene (B28343) | One-pot nitration/chlorination/bromination sequence using solid acid catalysts and alternative nitrating/halogenating agents. | Process intensification, reduced workup steps, and catalyst recyclability. |

Further research into solvent-free reaction conditions, microwave-assisted synthesis, and flow chemistry approaches could significantly enhance the green credentials of this compound's production and derivatization.

Exploration of Photochemical and Electrochemical Reactivity

The presence of a nitroaromatic chromophore and reactive carbon-halogen bonds suggests a rich and unexplored landscape for photochemical and electrochemical transformations.

Photochemical Reactivity:

Nitroaromatic compounds are known to undergo a variety of photochemical reactions, including reduction of the nitro group, nucleophilic aromatic substitution, and rearrangements. nih.govrsc.org For this compound, future studies could investigate:

Photo-reduction: Selective reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities using different photosensitizers and hydrogen donors. This could provide access to a range of novel derivatives under mild conditions.

Photo-induced C-H functionalization: Activation of the methyl group or aromatic C-H bonds by the excited nitro group to facilitate novel bond formations.

Photo-cleavage of C-Halogen bonds: The potential for selective cleavage of the C-Br or C-Cl bond under specific photochemical conditions, leading to radical intermediates for further reactions.

Electrochemical Reactivity:

The electrochemical reduction of nitroaromatics is a well-established field, with the potential for high selectivity and control. acs.orgnih.gov For this compound, key areas for future electrochemical research include:

Controlled Reduction: Stepwise reduction of the nitro group to various oxidation states by precise control of the electrode potential and pH. nih.gov This could yield valuable synthetic intermediates that are difficult to access through conventional chemical methods.

Reductive Cleavage of Halogens: Investigation of the selective reductive cleavage of the C-Br versus the C-Cl bond at different electrode potentials. This could offer a regioselective method for dehalogenation or subsequent functionalization.

Electrosynthesis of Heterocycles: The in-situ generation of reactive intermediates, such as the corresponding aniline (B41778), followed by electro-oxidative or reductive cyclization to form novel heterocyclic structures.

Investigation of Novel Catalytic Transformations

The diverse functional groups on this compound make it an ideal substrate for a wide range of catalytic transformations.

Potential Catalytic Applications:

| Reaction Type | Potential Catalyst Systems | Target Products |

| Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Palladium, Nickel, or Copper-based catalysts | Biaryls, styrenes, and alkynes by selective reaction at the C-Br or C-Cl position. |

| C-H Activation/Functionalization | Rhodium, Iridium, or Palladium catalysts | Derivatization of the methyl group or aromatic C-H bonds to introduce new functional groups. |

| Catalytic Reduction of Nitro Group | Supported noble metal (e.g., Pt, Pd) or non-precious metal (e.g., Ni, Fe) catalysts | Synthesis of 2-bromo-3-chloro-4-methylaniline (B1624699), a valuable building block for pharmaceuticals and agrochemicals. |

| Buchwald-Hartwig Amination | Palladium-based catalysts | Synthesis of N-aryl amines by coupling with various amines at the C-Br or C-Cl position. |

Future research should focus on developing highly selective and recyclable catalysts to control the regioselectivity of these transformations, given the multiple reactive sites on the molecule.

Expanding its Utility in Advanced Materials Science Research (focusing on synthetic methodologies)

The unique electronic and structural features of this compound suggest its potential as a precursor for advanced materials. Future synthetic methodologies could be tailored to explore these applications.

Potential Material Science Applications via Synthetic Modification:

Polymer Synthesis: The bromo and chloro substituents can serve as handles for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel halogenated aromatic polymers with potentially interesting thermal, optical, or electronic properties.

Liquid Crystals: Modification of the structure, for example by introducing long alkyl chains via cross-coupling reactions, could lead to the synthesis of novel liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): Derivatization to create extended π-conjugated systems could yield materials with potential applications in OLEDs. The presence of heavy atoms (Br, Cl) could also influence the photophysical properties, such as promoting intersystem crossing.

The development of efficient and scalable synthetic routes to these derivatives will be crucial for their evaluation in materials science.

Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes for this compound and its Derivatives

The complexity of polysubstituted aromatics makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI) in predictive chemistry.

Future Directions in Computational Chemistry:

Reactivity Prediction: ML models, trained on large datasets of similar halogenated nitroaromatics, could be employed to predict the most likely sites of reaction for nucleophilic or electrophilic attack, as well as the outcomes of various catalytic transformations. This would enable a more rational design of experiments.

Spectroscopic and Property Prediction: AI algorithms could be used to predict key physicochemical properties (e.g., solubility, melting point) and spectroscopic data (e.g., NMR, IR spectra) for novel derivatives of this compound, accelerating their characterization.

Retrosynthetic Analysis: AI-powered retrosynthesis tools could be utilized to propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering more sustainable or cost-effective pathways.

De Novo Design: Machine learning models could be used for the de novo design of derivatives with specific desired properties, for example, by optimizing for certain electronic or steric features for applications in materials science or as biologically active molecules.

The integration of computational and experimental approaches will be key to unlocking the full potential of this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。